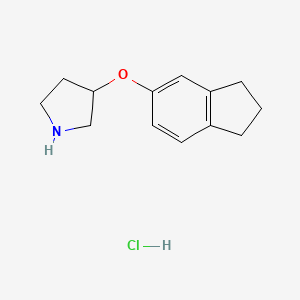

2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride involves several steps. One common synthetic route includes the reaction of 2,3-dihydro-1H-indene with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, under an inert atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neuropharmacology

Research indicates that derivatives of indene compounds can exhibit neuroprotective effects. The structure of 2,3-Dihydro-1H-indene allows for potential interactions with neurotransmitter systems, making it a candidate for developing treatments for neurodegenerative diseases.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various indene derivatives, noting their efficacy in modulating dopamine receptors. This suggests that 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride could be investigated further for similar applications .

2. Antidepressant Properties

The compound may also have antidepressant effects due to its structural similarity to known psychoactive substances. Preliminary studies have shown that certain indene derivatives can influence serotonin pathways.

Data Table: Neuropharmacological Studies on Indene Derivatives

| Study Reference | Compound Tested | Effect Observed | |

|---|---|---|---|

| Indene Derivative A | Increased serotonin levels | Potential antidepressant activity | |

| Indene Derivative B | Modulated dopamine receptors | Neuroprotective potential |

Material Science Applications

1. Polymer Chemistry

The compound's unique structure allows it to be utilized in the development of new polymeric materials. Its ether functionality can enhance the mechanical properties and thermal stability of polymers.

Case Study : Research has shown that incorporating such compounds into polymer matrices can improve their resilience and functionality in various applications, including coatings and adhesives .

2. Cosmetic Formulations

The compound is also being explored for use in cosmetic formulations due to its potential skin-conditioning properties. Its ability to interact with biological membranes may enhance the delivery of active ingredients in topical applications.

Data Table: Cosmetic Formulation Studies

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride can be compared with other similar compounds, such as:

2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride: This compound has a similar indene structure but contains a hydrazine group instead of a pyrrolidinyl ether group.

Indole derivatives: These compounds share a similar heterocyclic structure and are used in various biological and chemical applications.

Imidazole containing compounds: These compounds also have significant biological activities and are used in medicinal chemistry.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its versatility in synthetic applications.

Biologische Aktivität

2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 239.74 g/mol. The compound features an indenyl structure linked to a pyrrolidinyl group via an ether bond, which influences its chemical reactivity and biological interactions .

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. These interactions suggest potential applications in treating neuropsychiatric disorders .

Key Mechanisms:

- Dopamine Reuptake Inhibition: Similar to other compounds in its class, this compound may inhibit the reuptake of dopamine, enhancing dopaminergic signaling .

- Norepinephrine Modulation: It may also affect norepinephrine levels, contributing to its psychoactive effects .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Neuropharmacology: Initial studies highlight its potential as a stimulant, with effects on locomotor activity observed in animal models. The compound's structure suggests it may have a profile similar to known psychostimulants .

- Binding Affinity Studies: Interaction studies have shown that the compound exhibits significant binding affinity to dopamine transporters (DAT) and norepinephrine transporters (NET), which are crucial for its stimulant effects .

Study 1: Neuropharmacological Effects

A study conducted on rodents demonstrated that administration of this compound resulted in increased locomotor activity, indicative of stimulant properties. The effects were dose-dependent, suggesting a relationship between dosage and behavioral outcomes .

Study 2: Comparative Analysis

A comparative analysis with structurally similar compounds revealed that while many derivatives exhibit similar biological activities, the unique combination of the indenyl and pyrrolidinyl moieties in this compound enhances its binding affinity to neurotransmitter receptors compared to others like 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether | C14H20ClNO | Dopamine reuptake inhibition |

| 2,3-Dihydro-1H-inden-5-yl 3-pyrrolidinyl ether | C13H18ClNO | Enhanced locomotor activity |

| 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)phenol | C16H21N | Antidepressant-like effects |

Eigenschaften

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yloxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-2-10-4-5-12(8-11(10)3-1)15-13-6-7-14-9-13;/h4-5,8,13-14H,1-3,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXYQHPZWPJXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3CCNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.